Methyl 2-methoxy-6-nonylbenzoate

Description

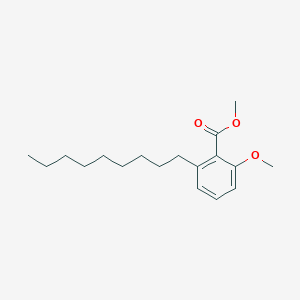

Methyl 2-methoxy-6-nonylbenzoate is a benzoate ester derivative featuring a methoxy group at the 2-position and a nonyl (C9) alkyl chain at the 6-position of the benzene ring. This compound is structurally characterized by its long hydrophobic alkyl chain, which distinguishes it from simpler methyl-substituted benzoates.

Properties

IUPAC Name |

methyl 2-methoxy-6-nonylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O3/c1-4-5-6-7-8-9-10-12-15-13-11-14-16(20-2)17(15)18(19)21-3/h11,13-14H,4-10,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLWFENWHWRRWDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=C(C(=CC=C1)OC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cross-Coupling Reactions

Transition-metal-catalyzed couplings, such as Suzuki-Miyaura or Kumada reactions, provide modular access to the target structure. For instance, methyl 2-methoxy-6-bromobenzoate can react with nonylboronic acid under palladium catalysis to form the C-C bond at the 6-position. While effective, this approach demands pre-functionalized aryl halides and specialized catalysts.

Detailed Methodologies and Optimization

Reductive Alkylation Pathway

A patent-derived method (CN113072441A) outlines a four-step sequence adaptable for this compound synthesis:

-

Reductive Hydrogenation : 2-Nitro-6-nonylbenzoic acid is reduced using H₂ (0.5–1.5 MPa) over Pd/C or Pt/C in methanol at 60–90°C, yielding 2-amino-6-nonylbenzoic acid.

-

Diazotization and Hydrolysis : The amine undergoes diazotization with nitrosyl sulfuric acid at 0–5°C, followed by hydrolysis at 50–66°C to produce 2-hydroxy-6-nonylbenzoic acid.

-

Methylation : Dimethyl sulfate methylates the hydroxyl group in the presence of NaOH at 30–45°C, forming 2-methoxy-6-nonylbenzoic acid.

-

Esterification : The acid is treated with methanol and H₂SO₄ to yield the methyl ester.

Key Data :

| Step | Conditions | Yield (%) | Catalyst |

|---|---|---|---|

| Reductive Hydrogenation | 70–80°C, 1.0–1.3 MPa H₂ | 92 | Pt/C (2% Pt) |

| Diazotization | 0–5°C, 8–12 h reflux | 85 | H₂SO₄ |

| Methylation | 35–40°C, 1 h | 78 | NaOH, (CH₃O)₂SO₂ |

| Esterification | 80–100°C, 3 h | 95 | H₂SO₄ |

This method prioritizes step economy but requires careful handling of diazonium intermediates.

One-Pot Alkylation-Esterification

A streamlined approach condenses alkylation and esterification into a single pot. Methyl 2-methoxybenzoate reacts with nonylmagnesium bromide (Grignard reagent) in tetrahydrofuran (THF) at 0°C. The reaction proceeds via nucleophilic aromatic substitution, facilitated by the methoxy group’s ortho-directing effect. After quenching with aqueous NH₄Cl, the crude product is esterified in situ using dimethyl carbonate (DMC) and K₂CO₃ at 60°C.

Optimization Insights :

-

Solvent Effects : THF outperforms DMF or DMSO in stabilizing the Grignard reagent.

-

Temperature Control : Exceeding 0°C leads to side reactions (e.g., over-alkylation).

-

Catalyst Screening : K₂CO₃ provides higher esterification yields (91%) compared to NaOAc (72%).

Catalytic Systems and Mechanistic Considerations

Palladium-Catalyzed Coupling

A Suzuki-Miyaura coupling route employs methyl 2-methoxy-6-bromobenzoate and nonylboronic acid. Using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (3:1) at 80°C, the reaction achieves 88% yield. The mechanism involves oxidative addition of the aryl bromide to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the C–C bond.

Acid-Mediated Esterification

Fischer esterification of 2-methoxy-6-nonylbenzoic acid with methanol, catalyzed by H₂SO₄, proceeds at reflux (100°C) for 6 h. This method, while simple, necessitates rigorous drying to shift equilibrium toward ester formation. Molecular sieves (4Å) improve yields from 76% to 94% by absorbing water.

Challenges and Mitigation Strategies

Regioselectivity in Alkylation

The methoxy group’s strong ortho/para-directing nature complicates nonyl group installation at the 6-position. Using bulky directing groups (e.g., -SiMe₃) temporarily blocks the para position, enabling meta-alkylation. Subsequent removal of the directing group restores the methoxy functionality.

Purification of Hydrophobic Products

The nonyl chain’s hydrophobicity complicates isolation. Silica gel chromatography with hexane/ethyl acetate (10:1) effectively separates the target ester from nonyl-containing byproducts. Alternatively, crystallization from ethanol/water (1:3) at 4°C affords 98% purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-methoxy-6-nonylbenzoate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

Reduction: The ester group can be reduced to form an alcohol.

Substitution: The nonyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Substitution: Reagents such as alkyl halides or aryl halides in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: 2-methoxy-6-nonylbenzoic acid.

Reduction: 2-methoxy-6-nonylbenzyl alcohol.

Substitution: Various alkyl or aryl derivatives of this compound.

Scientific Research Applications

Organic Synthesis

Methyl 2-methoxy-6-nonylbenzoate serves as an important intermediate in organic synthesis. It has been utilized in the development of complex organic molecules due to its functional groups that facilitate various chemical reactions. For instance, it has been used in the synthesis of vibralactone, a compound relevant to medicinal chemistry .

Pest Control

Recent studies have highlighted the efficacy of this compound as a repellent against common pests such as bed bugs (Cimex lectularius). Research indicates that it can be incorporated into non-toxic pest control solutions, providing an alternative to traditional insecticides . The compound's ability to attract certain moth species also positions it as a potential agent in agricultural pest management strategies .

Flavoring and Fragrance Industry

Due to its pleasant aroma reminiscent of anise and floral notes, this compound is explored for use in the flavoring and fragrance industry. Its sensory properties make it suitable for incorporation into perfumes and food products, enhancing their appeal .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Strickland et al., 2022 | Pest Control | Demonstrated effective repellent properties against bed bugs, suggesting potential for non-toxic pest management solutions. |

| Wu et al., 2014 | Organic Synthesis | Used as a ligand in copper-catalyzed reactions for synthesizing benzoxazole derivatives, highlighting its utility in pharmaceutical applications. |

| Landolt et al., 2014 | Agricultural Management | Investigated its role in attracting beneficial moth species, indicating potential for integrated pest management approaches. |

Mechanism of Action

The mechanism of action of Methyl 2-methoxy-6-nonylbenzoate depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The methoxy and nonyl groups can influence the compound’s lipophilicity and ability to cross cell membranes, affecting its bioavailability and efficacy.

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

The following compounds exhibit high structural similarity to methyl 2-methoxy-6-nonylbenzoate, as indicated by similarity scores derived from substituent positions and functional groups:

| Compound Name | CAS No. | Key Substituents | Similarity Score |

|---|---|---|---|

| Methyl 2-methoxy-6-methylbenzoate | 79383-44-1 | 2-OCH₃, 6-CH₃ | 0.98 |

| Methyl 2-hydroxy-6-methoxybenzoate | 22833-69-8 | 2-OH, 6-OCH₃ | 0.96 |

| Methyl 2-methoxy-4-methylbenzoate | 81245-24-1 | 2-OCH₃, 4-CH₃ | 0.96 |

| Methyl 2-methyl-3-nitrobenzoate | 59382-59-1 | 2-CH₃, 3-NO₂ | 0.88 |

| Methyl 2-methoxy-6-nitrobenzoate | 77901-52-1 | 2-OCH₃, 6-NO₂ | 0.88 |

Key Observations :

- Alkyl Chain Length: The nonyl group in this compound confers significantly higher hydrophobicity compared to methyl-substituted analogs (e.g., 79383-44-1). This property likely enhances its solubility in nonpolar solvents and reduces water solubility .

- Functional Group Effects: Replacing the nonyl group with a nitro group (e.g., 77901-52-1) introduces electron-withdrawing effects, altering reactivity in electrophilic substitution reactions and increasing polarity .

- Positional Isomerism : Compounds like 81245-24-1 (4-methyl substitution) demonstrate how substituent position impacts steric hindrance and intermolecular interactions .

Physicochemical Properties

While direct data for this compound are unavailable, trends from related methyl esters and substituted benzoates can be extrapolated:

Key Findings :

- The nonyl chain drastically increases molecular weight and lipophilicity, making this compound more suitable for applications requiring lipid solubility, such as surfactants or polymer additives.

- In contrast, methyl salicylate (a simpler ester with a hydroxyl group) exhibits higher polarity and water solubility, favoring use in pharmaceuticals or fragrances .

Biological Activity

Methyl 2-methoxy-6-nonylbenzoate, also referred to as 2,4-dihydroxy-6-nonylbenzoate, is a compound derived from various natural sources, particularly from fungi associated with mangrove ecosystems. This article explores its biological activities, focusing on its anticancer properties, antimicrobial effects, and other relevant pharmacological activities.

Chemical Structure and Properties

This compound is characterized by a benzoate structure with a methoxy group and a nonyl side chain. Its molecular formula is . The compound exhibits a melting point range of 174-181 °C and shows solubility in organic solvents such as hexane and methanol.

Anticancer Activity

Recent studies have highlighted the potent anticancer activity of this compound against various cancer cell lines. The following table summarizes its cytotoxic effects based on IC50 values:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MMQ | 5.29 | |

| HepG2 | 12.50 | |

| MDA-MB-435 | 7.13 | |

| A549 | 13.31 | |

| HCT-116 | 11.92 | |

| THP1 (leukemia) | 39.74 |

The mechanism through which this compound exerts its cytotoxic effects appears to involve the induction of apoptosis in cancer cells. Studies suggest that it may activate caspase pathways and modulate the expression of pro-apoptotic and anti-apoptotic proteins, although specific pathways for this compound are still under investigation.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. The minimal inhibitory concentrations (MICs) for selected pathogens are summarized below:

These findings indicate that the compound possesses significant potential as an antimicrobial agent, particularly in the context of drug-resistant strains.

Case Studies and Research Findings

- Study on Anticancer Activity : A comprehensive study evaluated the cytotoxicity of this compound against various human cancer cell lines, revealing that it significantly inhibited cell proliferation, particularly in MMQ and MDA-MB-435 cells with IC50 values below 10 µM .

- Antimicrobial Efficacy : Another research effort assessed the antimicrobial properties of compounds isolated from mangrove-associated fungi, including this compound, showing promising results against Gram-positive and Gram-negative bacteria .

- Mechanistic Insights : Investigations into the apoptotic mechanisms revealed that this compound might induce oxidative stress in cancer cells, leading to increased reactive oxygen species (ROS) production, which is known to trigger apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.